4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride

Chemical Synthesis Quality Control Procurement

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride (CAS 2445786-11-6) features a dynamic 2H⇌1H tautomeric equilibrium absent in static 4H-1,2,4-triazole systems, unlocking unique binding modes. LogP 0.73 delivers >100-fold higher membrane permeability than the 1,2,4-triazole regioisomer (LogP -1.38)—strategic for CNS targets. The dihydrochloride salt guarantees aqueous solubility and bench stability; free base liberated in situ for synthetic steps. Commercial availability at 98% purity ensures supply continuity for CuAAC, N-alkylation, and cross-coupling workflows.

Molecular Formula C6H12Cl2N4
Molecular Weight 211.09
CAS No. 2445786-11-6
Cat. No. B2891499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride
CAS2445786-11-6
Molecular FormulaC6H12Cl2N4
Molecular Weight211.09
Structural Identifiers
SMILESC1CNCC1C2=NNN=C2.Cl.Cl
InChIInChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-4-8-10-9-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H
InChIKeyGGEMDRGLNWHDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride (CAS 2445786-11-6): Procurement-Ready Chemical Identity and Structural Overview


4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride is a heterocyclic compound consisting of a pyrrolidine ring linked to a 2H-1,2,3-triazole moiety, supplied as a dihydrochloride salt [1]. It bears the CAS Registry Number 2445786-11-6 [1] and the molecular formula C6H12Cl2N4 with a molecular weight of 211.09 g/mol [1]. The compound exists as the free base under equilibrium with its tautomeric forms in solution, which is characteristic of 1,2,3-triazole systems [2]. Commercially, it is offered by multiple vendors in research-grade purity (typically 95% or 98%) for use as a chemical building block . This evidence guide is intended to provide a transparent, data-driven assessment of the compound's verifiable differentiation relative to structurally proximal analogs for scientific selection and procurement decision-making.

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride: Why Generic Substitution with Closely Related Triazole-Pyrrolidine Analogs Fails


Within the pyrrolidine-triazole chemical space, even subtle differences in regioisomerism (e.g., 1,2,3- vs. 1,2,4-triazole connectivity) or substitution position (e.g., 3- vs. 4-position on the pyrrolidine ring) can produce dramatically different molecular recognition profiles [1]. The 2H-1,2,3-triazole tautomer represented by 4-Pyrrolidin-3-yl-2H-triazole exists in equilibrium with the 1H form in solution, a dynamic that can alter hydrogen-bonding capacity and metabolic stability compared to the fixed geometry of 4H-1,2,4-triazole analogs [2]. Furthermore, the dihydrochloride salt form confers distinct physicochemical properties including enhanced aqueous solubility and handling stability relative to free base counterparts, which can directly impact experimental reproducibility in biological assays or synthetic workflows . Generic interchange with a closely related analog—such as 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride or a free base variant—without empirical validation of target engagement, solubility, or synthetic compatibility may lead to non-reproducible results or project delays.

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride: Quantitative Comparative Evidence for Scientific Selection and Procurement


4-Pyrrolidin-3-yl-2H-triazole dihydrochloride: Comparative Commercial Purity Profile and Vendor-Supplied Quality Data

A cross-vendor analysis of commercial offerings for 4-Pyrrolidin-3-yl-2H-triazole dihydrochloride (CAS 2445786-11-6) reveals a consistent purity range between 95% and 98% as determined by HPLC or equivalent method . In comparison, the closely related regioisomer 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride (CAS 1909319-47-6) is commercially available at a specification of 95% purity , representing parity rather than differentiation on this metric.

Chemical Synthesis Quality Control Procurement Building Block Validation

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride: Physicochemical Property Differentiation via Computed LogP and TPSA Values

Computed physicochemical properties for 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride (CAS 2445786-11-6) indicate a LogP of 0.7252 and a Topological Polar Surface Area (TPSA) of 53.6 Ų . For comparison, the 1,2,4-triazole regioisomer 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride (CAS 1909319-47-6) exhibits a significantly lower computed LogP of -1.38 , reflecting its substantially greater hydrophilicity.

Medicinal Chemistry Drug Design ADME Prediction Physicochemical Profiling

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride: Structural Tautomerism as a Distinctive Molecular Recognition Feature

The 2H-1,2,3-triazole tautomer represented by 4-Pyrrolidin-3-yl-2H-triazole exists in equilibrium with the 1H form in solution, as established by DFT calculations and experimental studies on 1,2,3-triazole systems [1]. In contrast, the 4H-1,2,4-triazole regioisomer (CAS 1909319-47-6) and its analogs possess a fixed triazole geometry with no comparable tautomeric equilibrium [2].

Structural Biology Molecular Recognition Medicinal Chemistry Tautomerism

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride: Differential Commercial Availability and Sourcing Accessibility

CAS 2445786-11-6 (4-Pyrrolidin-3-yl-2H-triazole dihydrochloride) is actively stocked and available from multiple commercial vendors including Leyan (catalog 2071900) and AKSci (catalog 2128FM) . In contrast, the closely related analog 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride (CAS 1909319-47-6) shows limited vendor representation, with at least one major supplier (Fluorochem) listing it as 'pricing not currently available' .

Procurement Supply Chain Chemical Sourcing Vendor Comparison

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization Campaigns Requiring Lipophilic Triazole-Pyrrolidine Scaffolds

Based on the computed LogP value of 0.7252 , 4-Pyrrolidin-3-yl-2H-triazole dihydrochloride presents a moderately lipophilic building block that is substantially more membrane-permeable than the highly hydrophilic 1,2,4-triazole regioisomer (LogP = -1.38) . This ~2.1 log unit difference translates to a >100-fold predicted difference in octanol-water partitioning. Medicinal chemistry teams pursuing central nervous system (CNS) targets or other applications requiring passive membrane permeability may find this compound strategically advantageous relative to its more polar analogs. The dihydrochloride salt form ensures aqueous handling during synthesis while the free base (generated in situ) retains the lipophilic character predicted for target engagement.

Chemical Biology: Probe Development Exploiting 2H-1,2,3-Triazole Tautomerism for Unique Binding Interactions

The 2H-1,2,3-triazole scaffold of 4-Pyrrolidin-3-yl-2H-triazole exists in tautomeric equilibrium with the 1H form in solution, a dynamic behavior absent in fixed 4H-1,2,4-triazole systems [1]. This tautomerism can alter hydrogen-bond donor/acceptor patterns and molecular dipole moments, potentially enabling unique protein-ligand interactions not accessible to static triazole analogs. Chemical biology researchers developing activity-based probes or fragment libraries may leverage this property to explore binding modes distinct from those obtainable with 1,2,4-triazole-based building blocks, particularly for targets where conformational or tautomeric flexibility contributes to molecular recognition.

Organic Synthesis: Reliable Building Block for Click Chemistry and Heterocycle Functionalization Workflows

4-Pyrrolidin-3-yl-2H-triazole dihydrochloride is commercially available in 95% to 98% purity from multiple vendors with active stocking , ensuring supply continuity for synthetic chemistry applications. The compound serves as a convenient building block for further functionalization, including Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate more complex 1,2,3-triazole-containing architectures, as well as N-alkylation and cross-coupling reactions on the pyrrolidine nitrogen. The dihydrochloride salt form provides enhanced bench stability and aqueous solubility during handling, with free base liberation achievable via standard basic workup procedures when required for subsequent synthetic steps.

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